

# Application Notes and Protocols for A-317491

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## Compound of Interest

Compound Name: A-317491  
CAS No.: 475205-49-3  
Cat. No.: B1664225

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## Introduction

**A-317491** is a potent and selective, non-nucleotide antagonist of the P2X3 and P2X2/3 receptors.[1][2] These receptors are ligand-gated ion channels activated by adenosine triphosphate (ATP) and are highly expressed on sensory neurons involved in pain signaling.[3][4][5][6] **A-317491** competitively blocks these receptors, thereby inhibiting the influx of calcium and reducing nociceptive signals.[1][3][7] This compound is a valuable tool for studying the role of P2X3 and P2X2/3 receptors in inflammatory and neuropathic pain.[1][3][4][8]

## Quantitative Data Summary

The following table summarizes the key quantitative data for **A-317491** and its sodium salt hydrate form.

Property	A-317491	A-317491 Sodium Salt Hydrate
Molecular Weight	565.57 g/mol [1]	606.57 g/mol [9]
Formula	C <sub>33</sub> H <sub>27</sub> NO <sub>8</sub> [1]	C <sub>33</sub> H <sub>29</sub> NNaO <sub>9</sub> [9]
Appearance	Off-white to pink solid[1]	White to off-white solid[9]
Purity	≥98% (HPLC)	≥98% (HPLC)
Solubility (In Vitro)	≥47 mg/mL in DMSO[1]	100 mg/mL in H <sub>2</sub> O[9][10]
100 mg/mL in Ethanol[2]	15 mg/mL in H <sub>2</sub> O (clear solution)	
Insoluble in Water[2]	≥20 mg/mL in DMSO	
Storage (Powder)	-20°C for 3 years, 4°C for 2 years[1]	4°C (sealed, away from moisture)[9][10]
Storage (Stock Solution)	-80°C for 2 years, -20°C for 1 year[1]	-80°C for 6 months, -20°C for 1 month[9][10]
Ki Values (human)	22 nM (P2X3), 9 nM (P2X2/3) [1][2]	22 nM (P2X3), 9 nM (P2X2/3) [9]
Ki Values (rat)	22 nM (P2X3), 92 nM (P2X2/3) [1]	22 nM (P2X3), 92 nM (P2X2/3) [9]
IC <sub>50</sub>	15 nM (rat DRG currents)[1][3]	>10 μM (for other P2 receptors)[9]

## Experimental Protocols

### Preparation of A-317491 Stock Solution for In Vitro Studies

This protocol describes the preparation of a 10 mM stock solution of **A-317491** in DMSO.

Materials:

- **A-317491** powder
- Dimethyl sulfoxide (DMSO), anhydrous
- Sterile microcentrifuge tubes
- Vortex mixer
- Calibrated pipettes

#### Procedure:

- **Weighing:** Accurately weigh the desired amount of **A-317491** powder. For a 10 mM stock solution, you will need 5.66 mg of **A-317491** for 1 mL of DMSO.
- **Dissolving:** Add the appropriate volume of anhydrous DMSO to the **A-317491** powder in a sterile microcentrifuge tube. It is recommended to use freshly opened DMSO as it is hygroscopic, and absorbed moisture can affect solubility.[\[1\]](#)[\[2\]](#)
- **Mixing:** Vortex the solution until the **A-317491** is completely dissolved. Gentle warming or sonication can be used to aid dissolution if precipitation occurs.[\[1\]](#)
- **Aliquoting:** Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
- **Storage:** Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[\[1\]](#)

## Preparation of **A-317491** Sodium Salt Hydrate Stock Solution for In Vitro Studies

This protocol outlines the preparation of a 10 mM stock solution of **A-317491** sodium salt hydrate in water.

#### Materials:

- **A-317491** sodium salt hydrate powder
- Nuclease-free water

- Sterile microcentrifuge tubes
- Vortex mixer
- Ultrasonic bath

#### Procedure:

- Weighing: Weigh the required amount of **A-317491** sodium salt hydrate powder. For a 10 mM stock solution, you will need 6.07 mg for 1 mL of water.
- Dissolving: Add the calculated volume of nuclease-free water to the powder in a sterile microcentrifuge tube.
- Mixing: Vortex the solution thoroughly. If the compound does not fully dissolve, sonication is recommended to achieve a clear solution.[\[9\]](#)
- Aliquoting: Dispense the stock solution into single-use aliquots.
- Storage: Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[\[9\]](#)[\[10\]](#)

## Preparation of A-317491 Formulation for In Vivo Studies

This protocol provides a method for preparing a formulation of **A-317491** suitable for subcutaneous (s.c.) administration in animal models.

#### Materials:

- **A-317491** powder
- DMSO
- PEG300
- Tween-80
- Saline (0.9% NaCl)

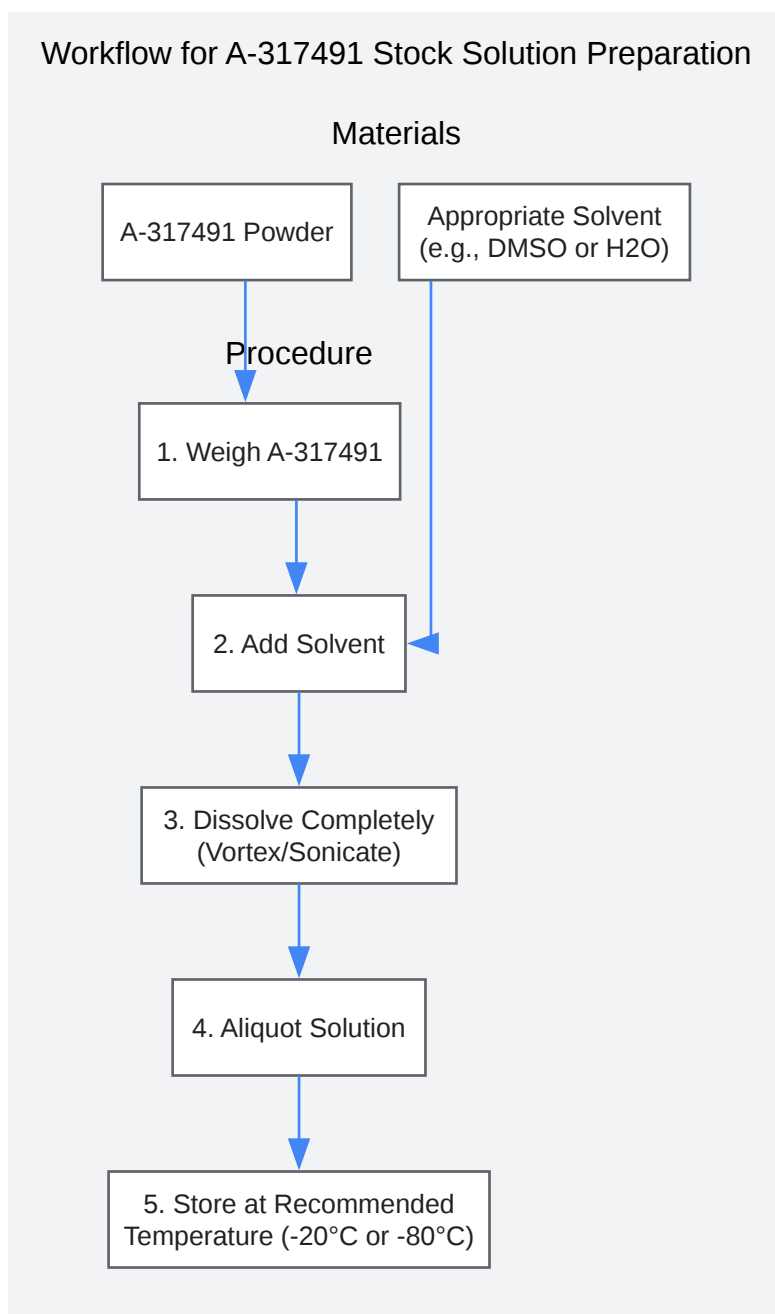
- Sterile tubes

Procedure:

- Initial Dissolution: Prepare a concentrated stock of **A-317491** in DMSO.
- Vehicle Preparation: In a sterile tube, prepare the vehicle by mixing the solvents in the following volumetric ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]
- Final Formulation: Add the **A-317491** DMSO stock to the prepared vehicle to achieve the desired final concentration. For example, to prepare 1 mL of a 2.5 mg/mL solution, add 100  $\mu$ L of a 25 mg/mL **A-317491** DMSO stock to 900  $\mu$ L of the vehicle containing PEG300, Tween-80, and Saline in the correct proportions. Ensure the final concentration of DMSO is 10%.
- Mixing: Vortex the final solution until it is clear and homogenous. If precipitation occurs, gentle heating or sonication can be applied.[1] It is recommended to prepare this formulation fresh on the day of use.[1]

## Visualizations

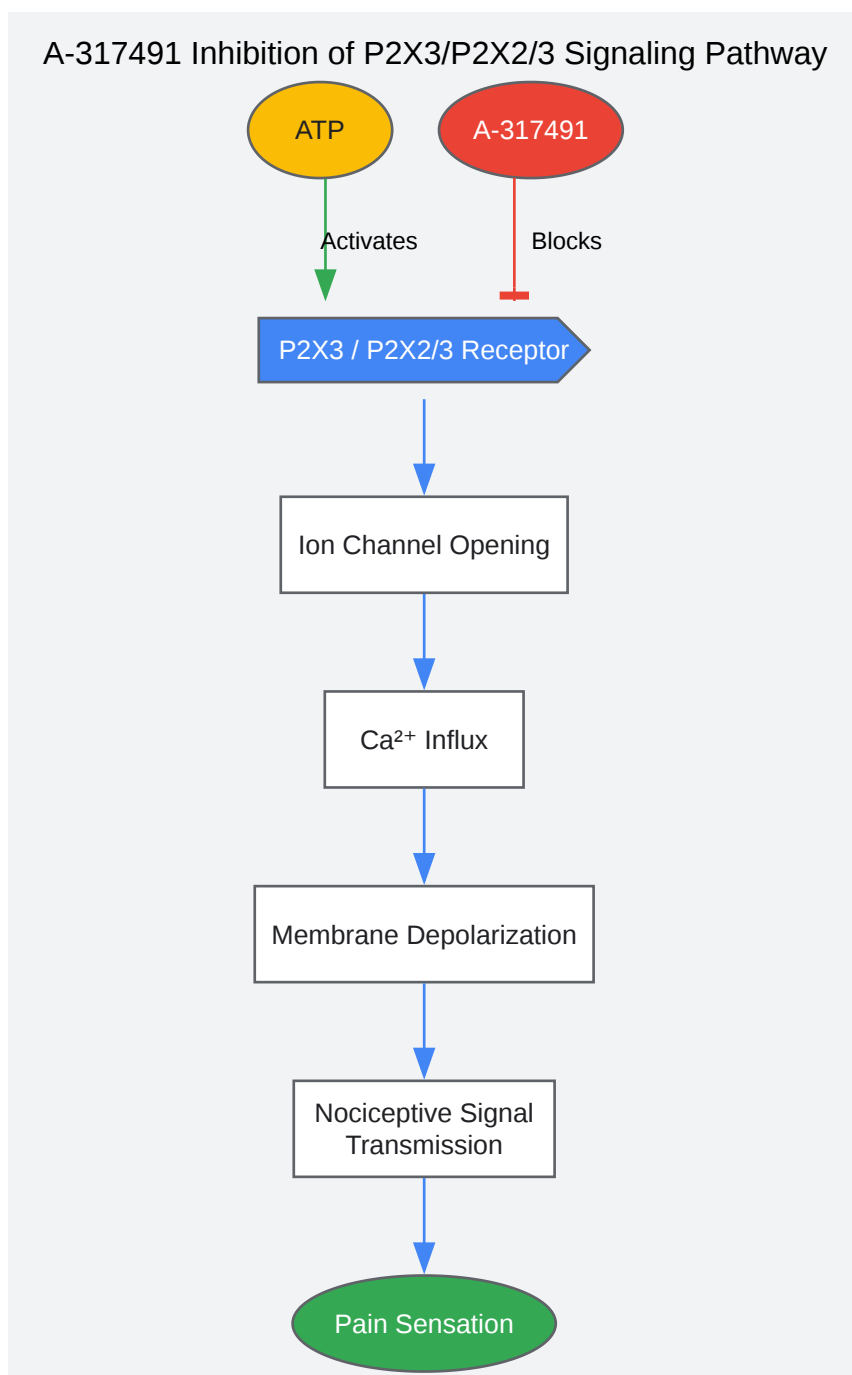
### Experimental Workflow: Stock Solution Preparation



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Caption: Workflow for **A-317491** Stock Solution Preparation.

## Signaling Pathway: **A-317491** Mechanism of Action



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Caption: **A-317491** Inhibition of P2X3/P2X2/3 Signaling.

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